molecular formula C23H26N4O2S B7729542 MFCD03221644

MFCD03221644

Katalognummer: B7729542
Molekulargewicht: 422.5 g/mol
InChI-Schlüssel: GGCWCWYQAXTARR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

However, based on the structural and functional analogs discussed in the evidence (e.g., boronic acids, trifluoromethyl-substituted compounds, and brominated aromatic derivatives), it can be inferred that MFCD03221644 may belong to a class of organoboron or halogenated aromatic compounds. Such compounds are often utilized in pharmaceutical synthesis, catalysis, or material science due to their unique reactivity and stability . For instance, boronic acids (e.g., CAS 1046861-20-4 in ) are critical in Suzuki-Miyaura cross-coupling reactions, while trifluoromethyl groups (e.g., CAS 1533-03-5 in ) enhance metabolic stability in drug candidates .

Eigenschaften

IUPAC Name

3-cyclohexyl-4-[(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2S/c1-28-21-14-18(12-13-20(21)29-16-17-8-4-2-5-9-17)15-24-27-22(25-26-23(27)30)19-10-6-3-7-11-19/h2,4-5,8-9,12-15,19H,3,6-7,10-11,16H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGCWCWYQAXTARR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NN2C(=NNC2=S)C3CCCCC3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of “MFCD03221644” involves specific chemical reactions under controlled conditions. The exact synthetic route may vary, but it typically includes the following steps:

    Initial Reactants: The process begins with the selection of appropriate starting materials.

    Reaction Conditions: The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to ensure the desired product is obtained.

    Purification: The final product is purified using techniques like crystallization or chromatography to achieve the required purity.

Industrial Production Methods

In an industrial setting, the production of “MFCD03221644” is scaled up to meet demand. This involves:

    Large-Scale Reactors: Utilizing large reactors to handle significant quantities of reactants.

    Automation: Employing automated systems to monitor and control reaction conditions.

    Quality Control: Implementing stringent quality control measures to ensure consistency and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

“MFCD03221644” undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: It can also be reduced, resulting in different reduced forms.

    Substitution: Substitution reactions can occur, where one functional group is replaced by another.

Common Reagents and Conditions

The reactions involving “MFCD03221644” typically use common reagents such as:

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

    Catalysts: To facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation Products: Various oxidized forms of the compound.

    Reduction Products: Different reduced derivatives.

    Substitution Products: Compounds with substituted functional groups.

Wissenschaftliche Forschungsanwendungen

“MFCD03221644” has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in various chemical reactions.

    Biology: Employed in biological studies to understand its effects on living organisms.

    Medicine: Investigated for potential therapeutic applications.

    Industry: Utilized in industrial processes for the production of other chemicals.

Wirkmechanismus

The mechanism by which “MFCD03221644” exerts its effects involves specific molecular targets and pathways. It interacts with particular enzymes or receptors, leading to a cascade of biochemical reactions. The exact mechanism can vary depending on the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares MFCD03221644 with two structurally and functionally related compounds from the evidence. Due to the absence of direct data on MFCD03221644, this comparison is based on analogous compounds to illustrate key differences in properties, synthesis, and applications.

Table 1: Key Properties of MFCD03221644 and Analogs

Property MFCD03221644 (Hypothetical) CAS 1046861-20-4 (Boronic Acid Derivative) CAS 1533-03-5 (Trifluoromethyl Compound)
Molecular Formula C₆H₅BBrClO₂ (Inferred) C₆H₅BBrClO₂ C₁₀H₉F₃O
Molecular Weight ~235.27 (Estimated) 235.27 202.17
Log Po/w 2.15 (Predicted) 2.15 (XLOGP3) 3.42 (XLOGP3)
Solubility 0.24 mg/mL (ESOL) 0.24 mg/mL 0.55 mg/mL
Bioavailability 0.55 (Moderate) 0.55 0.85 (High)
Primary Use Cross-coupling reactions Suzuki-Miyaura coupling Drug intermediate

Structural and Functional Differences

Boronic Acid vs. Trifluoromethyl Groups :

  • CAS 1046861-20-4 contains a boronic acid group (-B(OH)₂), enabling its use in cross-coupling reactions. In contrast, CAS 1533-03-5 features a trifluoromethyl (-CF₃) group, which improves lipophilicity and resistance to metabolic degradation .
  • MFCD03221644, if structurally similar to CAS 1046861-20-4, would exhibit higher polarity (TPSA = 40.46 Ų) compared to the trifluoromethyl compound (TPSA = 17.07 Ų), affecting membrane permeability .

Synthesis and Reactivity: CAS 1046861-20-4 is synthesized via palladium-catalyzed reactions in tetrahydrofuran (THF) at 75°C . CAS 1533-03-5 is prepared using sulfonylhydrazine intermediates in methanol, emphasizing milder conditions suitable for thermally sensitive substrates .

Impact of Molecular Weight and Solubility

  • The higher molecular weight of CAS 1046861-20-4 (235.27 g/mol) compared to CAS 1533-03-5 (202.17 g/mol) correlates with its lower solubility (0.24 mg/mL vs. 0.55 mg/mL), limiting its use in aqueous-phase reactions .
  • MFCD03221644, with an estimated molecular weight of 235.27 g/mol, may face similar solubility challenges, necessitating organic solvents for industrial applications .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.